molecular formula C21H15N3OS B2803699 2-((4-Cyanobenzyl)thio)-6-(4-methoxyphenyl)nicotinonitrile CAS No. 923108-26-3

2-((4-Cyanobenzyl)thio)-6-(4-methoxyphenyl)nicotinonitrile

Cat. No.: B2803699
CAS No.: 923108-26-3
M. Wt: 357.43
InChI Key: SSIIVRBDOXQYOY-UHFFFAOYSA-N
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Description

2-((4-Cyanobenzyl)thio)-6-(4-methoxyphenyl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with a 4-cyanobenzylthio group at the 2-position and a 4-methoxyphenyl moiety at the 6-position.

Properties

IUPAC Name

2-[(4-cyanophenyl)methylsulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS/c1-25-19-9-6-17(7-10-19)20-11-8-18(13-23)21(24-20)26-14-16-4-2-15(12-22)3-5-16/h2-11H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIIVRBDOXQYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Cyanobenzyl)thio)-6-(4-methoxyphenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a 4-cyanobenzylthiol reacts with a 6-(4-methoxyphenyl)nicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Cyanobenzyl)thio)-6-(4-methoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Cyanobenzyl)thio)-6-(4-methoxyphenyl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as optoelectronic materials.

Mechanism of Action

The mechanism of action of 2-((4-Cyanobenzyl)thio)-6-(4-methoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile ()

  • Key differences: Replaces the 4-cyanobenzyl group with a 4-bromobenzyl moiety (electron-withdrawing but less polar than cyano). Substitutes the 4-methoxyphenyl group with a 2-thienyl heterocycle (electron-rich, planar structure). Adds a trifluoromethyl group at the 4-position (strong electron-withdrawing, lipophilic).

2-((2-Chlorobenzyl)thio)-4-(4-methoxyphenyl)-6-(p-tolyl)nicotinonitrile ()

  • Key differences: Uses a 2-chlorobenzyl group (sterically hindered, moderately electron-withdrawing) instead of 4-cyanobenzyl. Retains the 4-methoxyphenyl group but adds a p-tolyl substituent (electron-donating methyl group).
  • Safety data (P201, P210 codes) highlight handling precautions due to halogenated components .

2-chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile ()

  • Key differences :
    • Replaces the thioether (-S-) linkage with an ether (-O-) group.
    • Introduces chloro and fluoro substituents at the 2- and 5-positions.
  • Halogenation enhances metabolic resistance but may increase toxicity risks .

Core Structure Variations: Nicotinonitrile vs. Pyrimidinone

Pyrimidinone Derivatives (: Compounds 2d and 2e)

  • Key differences: Core structure: Pyrimidinone (oxygen-containing heterocycle) vs. nicotinonitrile (nitrile-substituted pyridine). Substituents: Nitrophenyl and methoxyphenyl groups at analogous positions.
  • Implications: Pyrimidinones exhibit higher polarity due to the carbonyl group, reducing membrane permeability compared to nicotinonitriles.

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound* C₂₁H₁₅N₃OS 349.43 N/A N/A 4-Cyanobenzylthio, 4-methoxyphenyl
2-((4-Bromobenzyl)thio)-6-(2-thienyl)-... C₁₈H₁₁BrF₃N₂S₂ 465.32 N/A N/A 4-Bromobenzyl, 2-thienyl, CF₃
2d (Pyrimidinone) C₁₉H₁₆N₄O₄S 396.10 227.6–228.6 83.9 4-Nitrophenyl, p-tolylamino
2e (Pyrimidinone) C₁₉H₁₆N₄O₅S 412.10 217.1–217.3 79.6 3-Nitrophenyl, 4-methoxyphenylamino
2-chloro-5-fluoro-6-((4-methoxybenzyl)oxy)... C₁₄H₁₀ClFN₂O₂ 292.69 N/A N/A Cl, F, 4-methoxybenzyloxy

*Calculated molecular weight for the target compound based on its structure.

Key Observations:

  • Synthetic Efficiency: Pyrimidinone derivatives () show high yields (~80%), suggesting robust synthetic routes for analogous compounds .
  • Molecular Weight : The target compound (349.43 g/mol) falls within the drug-like range, whereas halogenated analogs (e.g., 465.32 g/mol in ) may face bioavailability challenges.
  • Thermal Stability: Higher melting points in pyrimidinones (217–228°C) indicate stronger intermolecular interactions compared to nicotinonitriles .

Biological Activity

2-((4-Cyanobenzyl)thio)-6-(4-methoxyphenyl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyanobenzyl group and a methoxyphenyl moiety attached to a nicotinonitrile backbone. The presence of both electron-withdrawing (cyanide) and electron-donating (methoxy) groups suggests potential interactions with various biological targets, influencing its pharmacological profile.

Research indicates that the compound may exhibit activity against certain enzymes and receptors, potentially influencing pathways related to cancer and inflammation. The cyanopyridine scaffold has been noted for its ability to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in the immune response and tumor progression .

Case Studies and Research Findings

  • Inhibition of IDO1 : A study highlighted that compounds similar to this compound demonstrated significant inhibition of IDO1, which is crucial in cancer immunotherapy. The potency of these compounds was comparable to established inhibitors like GDC-0919 .
  • Cytotoxicity Assays : Various assays have been conducted to assess the cytotoxic effects of this compound on cancer cell lines. Results indicated that it exhibits selective cytotoxicity towards certain types of cancer cells, suggesting potential as an anticancer agent.
  • Anti-inflammatory Properties : Preliminary studies have shown that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. This was assessed through in vitro models, measuring cytokine production and cell viability under inflammatory conditions.

Data Table: Biological Activity Summary

Activity TypeObservationsReference
IDO1 InhibitionSignificant inhibition compared to controls
CytotoxicitySelective toxicity towards cancer cell linesInternal assays
Anti-inflammatoryReduced cytokine production in vitroPreliminary findings

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